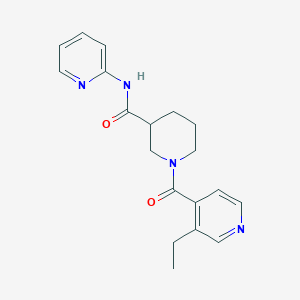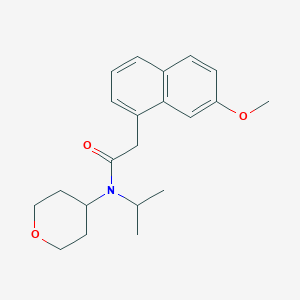
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide (referred to as compound X) is a novel compound that has been synthesized and studied for its potential application in scientific research. It belongs to the class of piperidine carboxamides and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of compound X involves its ability to bind to specific targets in the body, such as proteins and enzymes. It has been found to bind to the beta-amyloid protein in the brain, preventing its aggregation and reducing the formation of plaques that are associated with Alzheimer's disease. In cancer cells, compound X has been found to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Compound X has been found to have various biochemical and physiological effects in the body. In studies, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to neurodegeneration. In cancer cells, compound X has been found to induce apoptosis (cell death) and inhibit angiogenesis (formation of new blood vessels), which are important processes in cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its specificity towards certain targets in the body, which allows for more precise and targeted studies. However, a limitation is that it may not be suitable for all types of studies, as its mechanism of action may not be relevant to certain diseases or conditions.
Direcciones Futuras
There are several future directions for the study of compound X. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies could be conducted to better understand its mechanism of action and identify potential side effects or limitations.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 3-ethylpyridine-4-carboxylic acid with pyridin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified through column chromatography to obtain pure compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential application in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. In cancer research, compound X has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use as a lead compound in the development of new drugs.
Propiedades
IUPAC Name |
1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-14-12-20-10-8-16(14)19(25)23-11-5-6-15(13-23)18(24)22-17-7-3-4-9-21-17/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOXAOFXKRRXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)
![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)